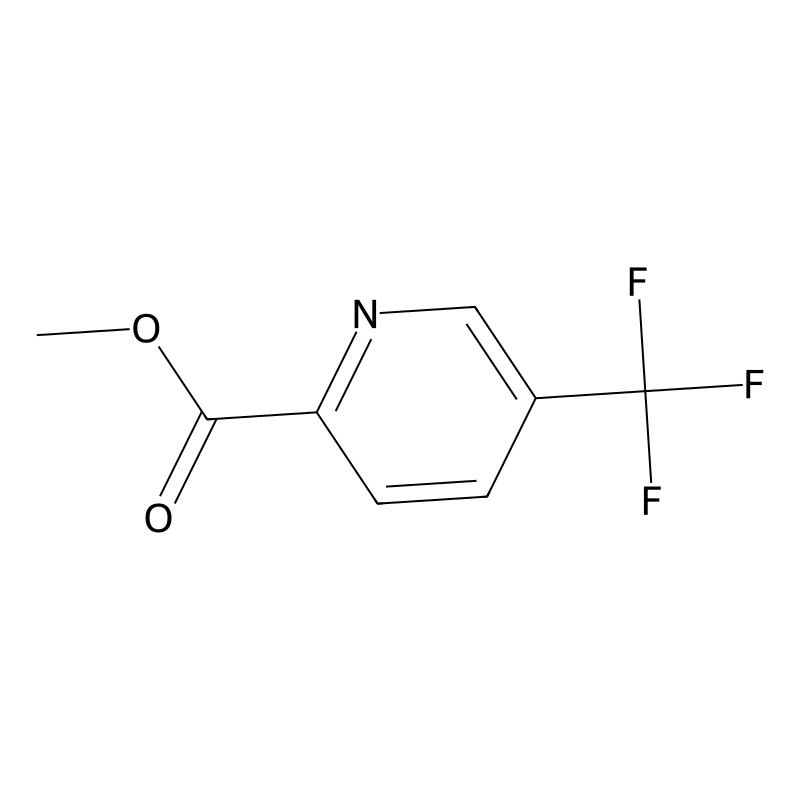

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

Content Navigation

- 1. General Information

- 2. Methyl 5-(trifluoromethyl)pyridine-2-carboxylate: A Key Building Block for Performance Agrochemicals

- 3. Process Inefficiency and Performance Loss: The Risks of Substituting Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

- 4. Quantitative Evidence for Procuring Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate: A Key Building Block for Performance Agrochemicals

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate is a functionalized aromatic heterocyclic compound widely used as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals. The presence of the electron-withdrawing trifluoromethyl (CF3) group on the pyridine ring is fundamental to the biological activity of many commercial pesticides, enhancing their efficacy and metabolic stability. This compound provides the core 5-(trifluoromethyl)pyridine scaffold in a pre-activated ester form, making it a strategic choice for multi-step synthesis campaigns targeting complex bioactive molecules.

References

- [1] Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 46(2), 125–142.

- [2] Wang, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851–4864.

- [3] Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101467.

Substituting this methyl ester with its parent carboxylic acid, 5-(trifluoromethyl)picolinic acid, introduces significant process complications. Industrial routes starting from the acid often require additional, hazardous activation steps (e.g., conversion to an acid chloride using phosgene) or suffer from low overall yields across multiple steps, making them less viable for large-scale production. Alternatively, replacing it with a non-fluorinated analog like methyl picolinate is functionally inadequate, as the trifluoromethyl group is not merely a structural placeholder; it is a critical driver of the enhanced biological activity and desired pharmacokinetic properties in the final agrochemical or pharmaceutical product.

References

- [1] CN104761493A - A synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide. (2015).

- [2] CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide. (2014).

- [3] Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 46(2), 125–142.

Precursor Suitability: Bypassing Inefficient, Multi-Step Industrial Synthesis Routes

The methyl ester functionality of this compound is optimized for direct, single-step conversion to amides, a key reaction in the synthesis of nicotinamide-based insecticides like Flonicamid. This contrasts sharply with routes starting from the parent carboxylic acid, 5-(trifluoromethyl)picolinic acid. One patented four-step process starting from the acid reports a total recovery of only 55.7%, explicitly citing long reaction steps and low yield as major drawbacks for industrialization. Procuring the methyl ester allows chemists to bypass these inefficient and costly initial activation and purification steps.

| Evidence Dimension | Overall Process Yield |

| Target Compound Data | Enables direct, high-yield amidation in a single step (inferred from standard organic chemistry principles). |

| Comparator Or Baseline | 5-(Trifluoromethyl)picolinic acid: A patented 4-step synthesis route starting from the acid shows a 55.7% total recovery. |

| Quantified Difference | Avoids a process with over 44% material loss and multiple operational steps. |

| Conditions | Industrial synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide, a precursor to the insecticide Flonicamid. |

This directly impacts manufacturing cost, throughput, and waste generation, making the methyl ester a more economically viable starting material for industrial production.

Process Safety: Avoidance of Highly Toxic Reagents Required for Carboxylic Acid Activation

A significant procurement advantage of using the methyl ester is the avoidance of hazardous reagents needed to activate the corresponding carboxylic acid. High-yield (90-91%) 'one-pot' syntheses of insecticide precursors starting from 5-(trifluoromethyl)picolinic acid explicitly require the use of hypertoxic phosgene gas to form an intermediate acid chloride. The use of phosgene requires specialized equipment, stringent safety protocols, and significant regulatory oversight. The methyl ester is already sufficiently activated for aminolysis, providing a safer, more accessible, and less capital-intensive pathway to the desired amide products.

| Evidence Dimension | Required Reagent Toxicity |

| Target Compound Data | Enables amide formation via direct aminolysis, avoiding the need for toxic activating agents. |

| Comparator Or Baseline | 5-(Trifluoromethyl)picolinic acid: High-yield synthesis requires activation with phosgene, a highly toxic gas. |

| Quantified Difference | Eliminates the use of a Schedule 3 chemical weapon convention substance from the manufacturing process. |

| Conditions | One-pot synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide. |

Eliminating the need for reagents like phosgene reduces operational risk, simplifies environmental and safety compliance, and lowers the barrier for technology transfer and manufacturing.

Performance Justification: CF3 Group is Essential for Superior Bioactivity vs. Analogs

The trifluoromethyl group is a key performance-enhancing feature, and its inclusion is a deliberate choice for achieving superior biological activity. In structure-activity relationship studies for fungicides, for example, trifluoromethyl-substituted pyridine derivatives showed higher fungicidal activity against *Botrytis cinerea* than the corresponding chloro-, nitro-, and cyano-substituted derivatives. Similarly, herbicidal pyridine derivatives demonstrated far superior activity compared to their corresponding benzene analogues. Procuring this specific CF3-substituted compound, rather than a cheaper non-fluorinated or differently substituted analog, is a direct investment in the final product's efficacy.

| Evidence Dimension | Fungicidal Activity |

| Target Compound Data | Trifluoromethyl-substituted pyridine derivative class shows high activity. |

| Comparator Or Baseline | Corresponding chloro-, nitro-, and cyano-substituted pyridine derivatives show lower fungicidal activity. |

| Quantified Difference | Qualitatively higher bioactivity, critical for product performance. |

| Conditions | Assay of fungicidal activity against *Botrytis cinerea*. |

This justifies the procurement of a higher-cost fluorinated intermediate by linking it directly to the required performance and commercial value of the end-product.

Efficient Industrial Synthesis of Nicotinamide-Based Insecticides (e.g., Flonicamid)

This compound is the preferred starting material for the large-scale synthesis of insecticides like Flonicamid. Its methyl ester group allows for direct and high-yielding amidation, avoiding the inefficient multi-step processes or the use of highly toxic reagents associated with starting from the parent carboxylic acid.

Lead Optimization in Medicinal Chemistry

For the development of new pharmaceuticals, this building block provides a validated scaffold known to enhance metabolic stability and binding affinity. The pre-activated ester serves as a convenient and reliable handle for derivatization to quickly generate libraries of novel amide-containing compounds for screening.

Development of Next-Generation Fungicides and Herbicides

As a core intermediate for agrochemical discovery, this compound is ideal for projects aiming to leverage the proven bioactivity of the 5-trifluoromethylpyridine moiety. Research has repeatedly shown this class of compounds to be more effective than non-fluorinated or other substituted analogs, making this a strategic starting point for developing novel, high-performance crop protection agents.

References

- [1] CN104761493A - A synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide. (2015).

- [2] CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide. (2014).

- [3] Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 46(2), 125–142.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant